[1-Benzyl-3-(chloromethyl)azetidin-3-yl]methanol
Description
Properties
IUPAC Name |
[1-benzyl-3-(chloromethyl)azetidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-7-12(10-15)8-14(9-12)6-11-4-2-1-3-5-11/h1-5,15H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMKHVSMGAVIKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2)(CO)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-Benzyl-3-(chloromethyl)azetidin-3-yl]methanol typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced through a chloromethylation reaction using formaldehyde and hydrochloric acid.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a reducing agent.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green solvents, and catalytic processes to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a formyl or carboxyl group.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of [1-Benzyl-3-(formyl)azetidin-3-yl]methanol or [1-Benzyl-3-(carboxyl)azetidin-3-yl]methanol.
Reduction: Formation of [1-Benzyl-3-(methyl)azetidin-3-yl]methanol.
Substitution: Formation of various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
[1-Benzyl-3-(chloromethyl)azetidin-3-yl]methanol serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The compound's functional groups allow for various chemical modifications, making it an essential intermediate in synthetic pathways.
Biological Studies
This compound can be employed in biological research as a probe for studying enzyme mechanisms. Its structural characteristics may influence enzyme interactions, thus providing insights into biochemical pathways. For example, azetidine derivatives have been investigated for their potential roles in drug design and development, particularly in targeting specific biological processes.
Pharmaceutical Applications
The azetidine framework is known for its presence in several bioactive compounds. Research has indicated that derivatives of azetidines can exhibit significant pharmacological activities, including antibacterial and antitumor properties. The incorporation of this compound into drug formulations could enhance therapeutic efficacy due to its unique molecular structure.
Industrial Applications
In industry, this compound finds utility in the production of specialty chemicals and materials with unique properties. Its ability to undergo further chemical transformations makes it valuable for creating tailored materials for specific applications.
Mechanism of Action
The mechanism of action of [1-Benzyl-3-(chloromethyl)azetidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
Azetidine Derivatives
- 1-Benzhydrylazetidin-3-ol (CAS 18621-17-5) :
This compound replaces the benzyl group with a bulkier benzhydryl (diphenylmethyl) substituent. The increased steric hindrance reduces reactivity in nucleophilic substitutions compared to the benzyl-substituted target compound. Additionally, the absence of a chloromethyl group limits its utility in alkylation reactions . - (1-BENZHYDRYLAZETIDIN-3-YL)DIMETHYLAMINE (CAS 55438-79-4) :
The dimethylamine group at the 3-position introduces basicity, contrasting with the hydroxymethyl group in the target compound. This substitution alters solubility and hydrogen-bonding interactions, impacting biological activity .
Benzimidazole Derivatives
- (1H-Benzimidazole-2-yl)methanol Derivatives (e.g., Compounds 24–30): These compounds feature a fused benzene-imidazole ring system. The hydroxymethyl group at the 2-position undergoes oxidation to carboxylic acids (e.g., Compounds 40–46) or chlorination to chloromethyl derivatives (e.g., Compounds 32–39). While similar in functional group reactivity, the aromatic benzimidazole core confers distinct electronic properties, enhancing stability but reducing ring strain compared to azetidines .
Indazole and Pyrrolidine Derivatives
- The chloromethyl group here participates in cross-coupling reactions but may exhibit slower kinetics due to conjugation with the aromatic system .
- 1-Benzyl-3-(chloromethyl)pyrrolidine (CAS 51535-01-4) : The five-membered pyrrolidine ring reduces ring strain compared to azetidine, leading to lower reactivity in ring-opening reactions. However, the chloromethyl group’s accessibility for substitution is improved due to reduced steric constraints .
Biological Activity
[1-Benzyl-3-(chloromethyl)azetidin-3-yl]methanol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to compile and analyze the available literature regarding its biological activity, including antibacterial effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of the benzyl and chloromethyl groups may contribute to its biological properties by altering its lipophilicity and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with azetidine structures can exhibit various biological activities. The specific activities of this compound have not been extensively documented, but related azetidine derivatives have shown promising antibacterial and anti-inflammatory properties.
Antibacterial Activity
Azetidine derivatives have been evaluated for their antibacterial properties against a range of pathogens. For instance, studies on similar compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
Table 1: Antibacterial Activity of Azetidine Derivatives
| Compound Name | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| Azetidine A | S. aureus | 5 | |
| Azetidine B | E. coli | 10 | |
| Azetidine C | P. aeruginosa | 15 |
The mechanisms by which azetidine derivatives exert their antibacterial effects often involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways. For example, some azetidine compounds act as inhibitors of β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of azetidine derivatives. Modifications to the azetidine ring or substituents can significantly influence potency and selectivity against specific bacterial strains.
Table 2: SAR Analysis of Azetidine Derivatives
| Modification | Effect on Activity | Reference |
|---|---|---|
| Chloromethyl group | Increased lipophilicity | |
| Benzyl substitution | Enhanced binding affinity | |
| Hydroxyl group addition | Improved solubility |
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated a series of azetidine derivatives, including this compound, against various bacterial strains. The results indicated a significant reduction in bacterial growth at certain concentrations, suggesting potential for further development as antimicrobial agents.
- In Vivo Anti-inflammatory Activity : Another study focused on the anti-inflammatory properties of azetidine derivatives in animal models. The findings indicated that these compounds could reduce inflammation markers, providing insights into their therapeutic potential beyond antibacterial activity.
Chemical Reactions Analysis
Thermal Decomposition and Azirine Formation
2-Cyclohexen-1-yl-azide undergoes thermal decomposition to generate 2H-azirine derivatives. Computational studies indicate:
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The reaction proceeds via a two-step mechanism for the s-trans conformer:
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The s-cis conformer directly converts to CHCNH with a higher barrier (47.92 kcal/mol ) .
Key Insight : Steric strain in the cyclohexenyl group lowers activation barriers compared to linear vinyl azides, favoring azirine formation under mild heating .
a. CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition)
2-Cyclohexen-1-yl-azide participates in regioselective 1,3-dipolar cycloadditions with terminal alkynes under Cu(I) catalysis:
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Mechanism :
-
Cu(I) activates the alkyne via π-coordination, reducing pKa by ~10 units and enabling deprotonation to form a Cu-acetylide intermediate .
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Azide coordination templated by Cu(I) lowers the C–N bond formation barrier from 26 kcal/mol (uncatalyzed) to 15–19 kcal/mol .
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Reaction proceeds via a dinuclear Cu(III) metallacycle intermediate, confirmed by isolation of key intermediates .
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Conditions :
Example :
Reaction with phenylacetylene yields 4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazole (3p ), characterized by $$ ^
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
